molecular formula C6H6ClNO B8657354 3-CHLORO-4-METHYLPYRIDIN-2-OL CAS No. 1227514-03-5

3-CHLORO-4-METHYLPYRIDIN-2-OL

Cat. No.: B8657354
CAS No.: 1227514-03-5
M. Wt: 143.57 g/mol
InChI Key: VFLOUPBISSOZQU-UHFFFAOYSA-N
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Description

3-CHLORO-4-METHYLPYRIDIN-2-OL is a heterocyclic organic compound with a pyridine ring substituted with a chlorine atom at the third position, a hydroxyl group at the second position, and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-4-METHYLPYRIDIN-2-OL can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-4-methylpyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method involves the cyclization of appropriate precursors, such as 4,4-dimethoxyl-2-butanone and cyanoacetamide, followed by chlorination and hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-4-METHYLPYRIDIN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Chloro-

Properties

IUPAC Name

3-chloro-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLOUPBISSOZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227514-03-5
Record name 3-chloro-4-methylpyridin-2-ol
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